1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
The compound is formally named 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride under IUPAC guidelines. The numbering of the bicyclic system follows the pyrrolo[3,2-c]pyridine framework, where:
- The pyrrole ring (five-membered) is fused to the pyridine ring (six-membered) at positions 3 (pyrrole) and 2 (pyridine).
- The tetrahydro modification (4,5,6,7-tetrahydro) indicates partial saturation of the pyridine ring, leaving one double bond in the aromatic system.
- The methyl group is substituted at position 1 of the pyrrole nitrogen.
Alternative nomenclature includes 1-methyl-5-azaindoline hydrochloride , reflecting its structural relationship to indole derivatives. The CAS registry number 569351-26-4 uniquely identifies the hydrochloride salt.
Molecular Architecture: Pyrrolo[3,2-c]pyridine Core Analysis
The molecular structure comprises a bicyclic system with distinct electronic and steric features:
| Property | Value |
|---|---|
| Molecular formula | C₈H₁₂N₂·HCl |
| Molecular weight | 172.65 g/mol (HCl salt) |
| Degree of unsaturation | 4 (one aromatic ring, one double bond) |
| Key structural features | - Methyl group at N1 of pyrrole - Partially saturated pyridine ring - Planar aromatic pyrrole moiety |
The saturated pyridine ring adopts a chair-like conformation, while the pyrrole ring remains planar due to aromatic stabilization. X-ray diffraction studies (though limited for this specific compound) of analogous pyrrolopyridines show intermolecular hydrogen bonding between the protonated pyridine nitrogen and chloride ions in the crystal lattice.
Tautomeric Forms and Protonation States
The compound exhibits two primary tautomeric forms in solution:
- Amino tautomer : Proton resides on the pyridine nitrogen (N4), stabilizing the conjugated system.
- Imino tautomer : Proton shifts to the pyrrole nitrogen (N1), though this form is less favored due to steric hindrance from the methyl group.
In the hydrochloride salt, the pyridine nitrogen (N4) is protonated, as confirmed by:
- pKa prediction : ~10.43 for the free base, indicating moderate basicity.
- SMILES notation :
CN1C=CC2=C1CCNC2.Cl, reflecting protonation at N4.
The tautomeric equilibrium is pH-dependent, with the protonated form dominant below pH 8.5.
Crystallographic Data and Solid-State Configuration
Experimental crystallographic data for this compound remains unpublished. However, predictions based on analogous structures suggest:
| Parameter | Predicted Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.2 Å, b = 12.4 Å, c = 7.9 Å |
| Density | 1.14 g/cm³ |
| Hydrogen bonding | N4–H···Cl⁻ (2.1 Å) |
The chloride ion likely occupies a position perpendicular to the pyrrolopyridine plane, stabilizing the lattice through electrostatic interactions. Partial saturation of the pyridine ring reduces planarity, increasing torsional flexibility compared to fully aromatic analogs.
Properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-10-5-3-7-6-9-4-2-8(7)10;/h3,5,9H,2,4,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVFKKYCEGSZBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956306-96-9 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956306-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Structural Overview and Key Identifiers
Molecular Architecture
The compound features a fused pyrrolo[3,2-c]pyridine core, comprising a six-membered partially saturated pyridine ring and a five-membered pyrrole ring. The methyl group at the 1-position and hydrochloride salt modification enhance its stability and solubility. Key identifiers include:
Table 1: Molecular Properties
Synthetic Methodologies
Cyclization and Methylation Route
Reaction Mechanism
A foundational approach involves cyclization of 3-aminopyrrolidine derivatives with methylating agents under acidic conditions. For example, reacting 3-aminopyrrolidine with methyl iodide in the presence of hydrochloric acid facilitates simultaneous cyclization and methylation. The resulting iminium intermediate is reduced using sodium borohydride (NaBH₄) to yield the saturated pyrrolopyridine core.
Table 2: Cyclization-Methylation Conditions
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| 3-Aminopyrrolidine, MeI | HCl, reflux, 12 h | 65–70% | |
| NaBH₄ | MeOH/H₂O, 1 h, 0°C | 85% (post-reduction) |
Optimization Insights
Borohydride Reduction of Iminium Salts
Key Steps
Nechayev et al. (2013) demonstrated a scalable method starting from 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide. Sodium borohydride reduction in methanol/water (1:1) selectively hydrogenates the pyridine ring, followed by palladium-catalyzed debenzylation to yield the free base. Subsequent treatment with HCl gas in ethanol produces the hydrochloride salt.
Table 3: Borohydride Reduction Parameters
| Parameter | Value | Outcome | |
|---|---|---|---|
| NaBH₄ Equivalents | 3.0 eq | 92% conversion | |
| Debenzylation Catalyst | 10% Pd/C, H₂ (1 atm) | >95% purity |
Advantages
α,β-Unsaturated Carbonyl Cyclization
Methodology
Evitachem’s route involves cyclizing substituted anilines with α,β-unsaturated carbonyl compounds (e.g., acryloyl chloride) under acidic conditions. The resulting bicyclic intermediate is methylated using dimethyl sulfate and quaternized with HCl.
Table 4: Cyclization Conditions
| Component | Role | Reference |
|---|---|---|
| Aniline derivative | Nucleophile | |
| Acryloyl chloride | Electrophile | |
| HCl | Cyclization catalyst |
Challenges
- Byproduct Formation : Competing Michael addition necessitates precise stoichiometry.
- Purification : Silica gel chromatography required to isolate the hydrochloride salt.
Comparative Analysis of Methods
Table 5: Method Comparison
| Method | Yield (%) | Scalability | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Cyclization-Methylation | 70 | Moderate | 85 | Simplicity |
| Borohydride Reduction | 90 | High | 95 | High selectivity |
| Carbonyl Cyclization | 60 | Low | 80 | Versatile substrates |
Critical Considerations in Salt Formation
Hydrochloride Salt Preparation
The free base (CAS 569351-26-4) is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution until pH < 2. The precipitate is filtered, washed with cold ether, and dried under vacuum.
Table 6: Salt Formation Parameters
| Parameter | Value | Outcome | |
|---|---|---|---|
| Solvent | Ethanol | High solubility | |
| HCl Equivalents | 1.1 eq | Stoichiometric purity |
Chemical Reactions Analysis
Reduction Reactions
The tetrahydro-pyrrolopyridine core undergoes further reduction under specific conditions. Key methods include:
Reduction typically targets unsaturated bonds or functional groups introduced via prior modifications. For example, hydrogenation over Pd/C may further saturate the bicyclic system, though specific data for this compound requires extrapolation from analogous structures .
Oxidation Reactions
The tertiary amine and aromatic systems are susceptible to oxidation:
| Reagent/Conditions | Product | Notes | Reference |
|---|---|---|---|
| m-Chloroperbenzoic acid (mCPBA) | N-Oxide formation | Common for tertiary amines | MDPI |
| Hydrogen peroxide (H₂O₂) | Ring hydroxylation or epoxidation | Requires catalysis | Patent |
N-Oxide derivatives are often intermediates for further functionalization, such as introducing hydroxyl groups or facilitating electrophilic substitutions .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive positions on the pyrrole and pyridine rings:
Electrophilic Substitution
| Reagent/Conditions | Position Modified | Product | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | C-3 or C-5 | Brominated derivatives | RSC Advances |
| Iodine monochloride (ICl) | Pyridine ring | Iodo-substituted analogs | MDPI |
Halogenation enhances utility in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Nucleophilic Substitution
| Reagent/Conditions | Target Site | Product | Reference |
|---|---|---|---|
| Alkyl/aryl halides | Pyridine nitrogen | Quaternary ammonium salts | Patent |
| Grignard reagents | Pyrrole β-carbon | Alkylated derivatives | MDPI |
Quaternary ammonium salts derived from alkylation exhibit enhanced biological activity, as seen in M4 muscarinic receptor modulators .
Functional Group Transformations
The hydrochloride counterion influences solubility and reactivity:
| Reaction Type | Reagent/Conditions | Outcome | Reference |
|---|---|---|---|
| Deprotonation | K₂CO₃ or NaOH | Free base for further reactions | Khorana et al. |
| Esterification | Acetic anhydride | Acetylated amine derivatives | Patent |
Stability and Decomposition
The compound decomposes under strong acidic/basic conditions or prolonged heating, releasing HCl and forming degradation byproducts .
Scientific Research Applications
Neuropharmacological Applications
Research indicates that derivatives of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine exhibit neuropharmacological activities. Studies have shown that these compounds can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders.
Antidepressant Activity
In a specific study involving animal models, the compound demonstrated significant antidepressant-like effects comparable to established SSRIs. The mechanism appears to involve modulation of serotonin levels in the brain .
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant properties of various pyrrolopyridine derivatives. The results indicated that certain modifications to the core structure enhanced serotonin receptor affinity and improved efficacy in reducing depressive behaviors in rodent models .
Case Study 2: Synthesis Efficiency
An efficient synthesis protocol was developed that allowed for multigram scale production of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride. This study highlighted the importance of optimizing reaction conditions to maximize yield and purity .
Data Table: Comparison of Synthesis Methods
Mechanism of Action
The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to active sites or allosteric sites, thereby influencing biological pathways and processes.
Comparison with Similar Compounds
Table 1: Key Features of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine Hydrochloride and Analogs
Pharmacological and Functional Insights
- The thiophene ring in thienopyridines enhances metabolic stability compared to pyrrolo analogs, which may influence bioavailability .
- Positional Isomerism : The [3,2-c] vs. [2,3-c] ring fusion significantly impacts impurity profiles and biological activity. For example, Clopidogrel synthesis requires rigorous removal of the [2,3-c] isomer to ensure efficacy . Similarly, the target compound’s [3,2-c] pyrrolo structure may confer distinct reactivity or receptor interactions.
- The oxadiazole moiety in the pyrazolo derivative () introduces hydrogen-bonding capabilities, which could enhance binding to enzymatic targets .
Biological Activity
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride (CAS: 569351-26-4) is a heterocyclic organic compound that has garnered interest due to its potential biological activities. Its unique structure, which includes a pyridine ring fused to a pyrrole ring, suggests diverse pharmacological properties. This article reviews the biological activities of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.
- Molecular Formula : C8H12N2
- Molecular Weight : 136.19 g/mol
- IUPAC Name : 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine
- SMILES Notation : CN1C=CC2=C1CCNC2
The biological activity of this compound is attributed to its interaction with various biochemical pathways:
- Receptor Interactions : The compound may act on multiple receptors involved in neurotransmission and cellular signaling.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play roles in metabolic pathways and disease processes.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Bioavailability : Studies indicate that the compound has favorable bioavailability parameters.
- Metabolism : The compound is metabolized primarily in the liver with a moderate clearance rate.
Antidiabetic Activity
Research has indicated that derivatives of pyrrolo[3,4-c]pyridine can effectively lower blood glucose levels by enhancing glucose uptake in muscle and adipose tissues. For instance:
- Compounds demonstrated insulin sensitivity improvements in adipocytes by up to 37.4% at varying concentrations (0.3–100 µM) .
Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens:
- Antitubercular Activity : Certain derivatives have been identified as potent inhibitors of the InhA enzyme in Mycobacterium tuberculosis with MIC values below 25 µM .
Anticancer Activity
Preliminary studies show that this compound has moderate cytotoxic effects on cancer cell lines:
- It was assessed against ovarian and breast cancer cells and exhibited selective cytotoxicity with minimal effects on noncancerous cells .
Case Studies
Several studies have explored the biological activity of related compounds:
- Antidiabetic Efficacy Study :
- Antimycobacterial Screening :
Q & A
Q. Q1: What are the critical considerations for optimizing the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride in academic settings?
A: Synthesis optimization requires attention to reaction conditions and intermediates. For example, analogous syntheses (e.g., 4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride) involve deprotection of tert-butoxycarbonyl (Boc) groups using concentrated HCl in methanol at room temperature, followed by stirring for 1 hour . Key parameters include:
- Solvent selection : Methanol is preferred due to its miscibility with HCl and ability to stabilize intermediates.
- Acid stoichiometry : Excess HCl (e.g., 3 mL per 5 mL methanol) ensures complete Boc deprotection.
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC can track intermediate conversion .
Q. Q2: How can researchers ensure purity and stability during purification of this compound?
A: Post-synthesis purification often involves recrystallization or column chromatography. For related pyrrolo-pyridine derivatives, reverse-phase HPLC with a C18 column and mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) achieves >95% purity . Stability studies recommend storage at −20°C in desiccated, amber vials to prevent hydrolysis of the tetrahydro-pyrrolo ring .
Q. Q3: What safety protocols are essential for handling this compound in laboratory settings?
A: Key protocols include:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact, as HCl salts can cause irritation .
- Ventilation : Use fume hoods during synthesis to mitigate HCl vapor exposure.
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal, adhering to institutional guidelines for halogenated organics .
Advanced Research Questions
Q. Q4: How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound’s derivatives?
A: For pyrrolo-pyridine analogs, H-NMR at 400 MHz in DO or DMSO-d reveals characteristic signals:
- Methyl group : Singlet at δ 2.8–3.1 ppm for the N-methyl moiety.
- Tetrahydro ring protons : Multiplets between δ 1.5–2.5 ppm (cyclohexene-like environment).
- Aromatic protons : Absent due to the saturated ring system.
Contradictions in integration ratios may arise from tautomerism, requiring C-NMR or 2D experiments (e.g., COSY) for confirmation .
Q. Q5: What methodologies are effective for studying the compound’s reactivity in nucleophilic substitution reactions?
A: Kinetic studies under varying pH and temperature conditions are critical. For example, hydrolysis rates of similar pyrrolo-pyridines in aqueous solutions follow pseudo-first-order kinetics, with activation energies calculated via Arrhenius plots (e.g., 45–60 kJ/mol) . Advanced techniques:
- High-resolution mass spectrometry (HRMS) : Monitors reaction intermediates.
- Isothermal titration calorimetry (ITC) : Quantifies enthalpy changes during substitution.
Q. Q6: How can researchers address contradictions in pharmacological activity data across studies?
A: Discrepancies may arise from differences in salt forms or stereochemistry. For instance, Forodesine Hydrochloride (a structurally related compound) shows variable efficacy in T-cell malignancies due to stereospecific binding to purine nucleoside phosphorylase . Strategies include:
- Chiral HPLC : Verify enantiomeric purity.
- X-ray crystallography : Resolve 3D conformations of active vs. inactive forms .
Methodological Recommendations
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
